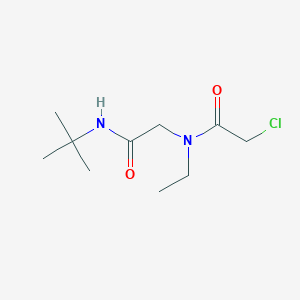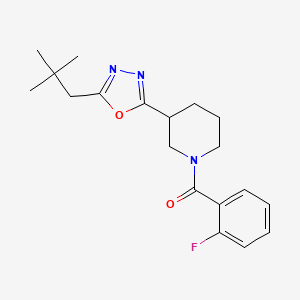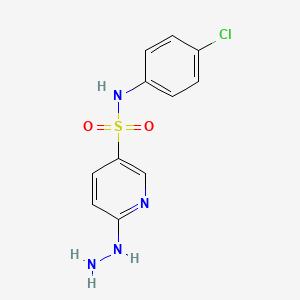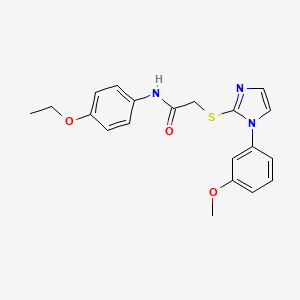![molecular formula C19H20N2OS2 B2544973 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-2-méthylpropanamide CAS No. 307510-65-2](/img/structure/B2544973.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-2-méthylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: In the industry, the compound is used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mécanisme D'action
The key mechanism of action of some benzothiazole derivatives involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These compounds are lipid compounds that are produced by COX enzymes .
In terms of pharmacokinetics, ADMET calculations showed a favorable pharmacokinetic profile of some synthesized benzothiazole derivatives . .
Analyse Biochimique
Biochemical Properties
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, it may bind to specific proteins, altering their conformation and activity, thereby affecting cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide on various cell types and cellular processes are profound. This compound can modulate cell function by influencing cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
The effects of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of detoxification enzymes and changes in metabolic flux.
Dosage Effects in Animal Models
The effects of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites. Additionally, this compound may affect the activity of key metabolic enzymes, thereby altering the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Furthermore, it can bind to plasma proteins, facilitating its distribution to various tissues and organs. The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biological effects. For example, mitochondrial localization may enhance its ability to modulate oxidative stress and energy metabolism.
Méthodes De Préparation
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide involves several steps. One common method includes the following steps:
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with a suitable halogenated compound to introduce the tetrahydrobenzothiophene moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial activity against various strains.
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Evaluated for anticonvulsant activity.
The uniqueness of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide lies in its specific structural features and its broad spectrum of biological activities.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-11(2)17(22)21-19-16(12-7-3-5-9-14(12)23-19)18-20-13-8-4-6-10-15(13)24-18/h4,6,8,10-11H,3,5,7,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKSILNILVPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(DIMETHYLSULFAMOYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2544892.png)


![{[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2544895.png)
![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)

methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2544901.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2544902.png)



![N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B2544910.png)
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2544912.png)
